molecular formula C28H27F2NO6 B565436 (S)-Citalopram Fluorophenylmethanone Oxalate Impurity CAS No. 1217846-85-9

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity

Cat. No.: B565436
CAS No.: 1217846-85-9
M. Wt: 511.522
InChI Key: UMVZKOPIGYWDNL-SNYZSRNZSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 7.90 (s, 1H) : Aromatic proton adjacent to the nitrile group.
  • δ 7.57–7.80 (m, 5H) : Fluorophenyl and benzofuran protons.
  • δ 3.79–3.80 (d, 1H) : Methine proton at the chiral center.
    ¹³C NMR confirms the presence of a carbonitrile group (δ 118.2 ppm) and oxalate carbonyls (δ 167.5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • 2250 cm⁻¹ : C≡N stretch of the nitrile group.
  • 1705 cm⁻¹ : C=O stretch from oxalate ions.
  • 1600–1450 cm⁻¹ : Aromatic C=C vibrations.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 511.51 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of oxalic acid (Δm/z 90.04) and sequential cleavage of the fluorophenyl groups.

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁. The unit cell parameters are:

  • a = 10.24 Å , b = 12.56 Å , c = 14.32 Å
  • α = 90° , β = 105.7° , γ = 90°

The asymmetric unit contains two (S)-citalopram cations, one oxalate dianion (C₂O₄²⁻), and one neutral oxalic acid molecule, forming a complex hydrogen-bonded network. Thermal analysis shows a melting point of 95–98°C , lower than escitalopram oxalate (mp 149–151°C), due to reduced lattice energy.

Crystallographic Property Value Source
Crystal System Monoclinic
Space Group P2₁
Hydrogen Bond Length (O−H···O) 2.65–2.72 Å
Melting Point 95–98°C

Properties

IUPAC Name

[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZKOPIGYWDNL-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724505
Record name Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217846-85-9
Record name Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Based Synthesis

The primary synthetic route involves sequential Grignard reactions, as detailed in patent CN103360353A:

  • Step 1 : Reaction of 5-cyanophthalide with p-fluorobromobenzene Grignard reagent to form a benzophenone intermediate.

  • Step 2 : Addition of N,N-dimethyl-3-chloropropylamine Grignard reagent, yielding 4-(4-dimethylamino-1-p-fluorophenyl-1-hydroxybutyl)-3-hydroxymethyl-1-benzonitrile.

  • Step 3 : Cyclization using p-toluenesulfonyl chloride and triethylamine to produce (S)-Citalopram.

  • Step 4 : Oxalic acid treatment to generate the oxalate salt, during which the fluorophenylmethanone impurity forms as a byproduct.

Table 1: Critical Reaction Parameters

ParameterOptimal ConditionImpact on Impurity Yield
Temperature0–5°C (Step 1)Minimizes side reactions
SolventTetrahydrofuran (THF)Enhances reagent solubility
Reaction Time4–6 hours (Step 3)Prevents over-cyclization

Alternative Pathways

A secondary method involves the oxidation of (S)-Citalopram intermediates using potassium permanganate, though this approach yields lower purity and requires extensive purification.

Industrial Production Methods

Large-Scale Synthesis Challenges

Industrial production of this impurity focuses on maximizing yield while maintaining purity >98%. Key challenges include:

  • Isomer Separation : The Grignard reaction produces regioisomers, necessitating high-performance liquid chromatography (HPLC) for resolution.

  • Purification : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively removes residual starting materials.

Quality Control Measures

  • In-Process Testing : HPLC monitoring at each synthesis stage ensures compliance with impurity thresholds.

  • Stability Studies : The impurity degrades under UV light, requiring storage in amber vials at -20°C.

Analytical Techniques for Impurity Characterization

HPLC Method Development

A validated RP-HPLC method separates (S)-Citalopram and its impurities using:

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Phosphate buffer (pH 7.0)/acetonitrile (65:35)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 240 nm.

Table 2: HPLC Retention Times

CompoundRetention Time (min)
(S)-Citalopram8.2
Fluorophenylmethanone Oxalate Impurity12.7

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS m/z 329.39 [M+H]+ confirms molecular weight.

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 7.85 (d, 2H, fluorophenyl), 3.45 (s, 6H, N-CH3).

Optimization of Synthesis Parameters

Statistical Experimental Design

A study employing partial least squares regression (PLSR) and artificial neural networks (ANN) optimized reaction conditions:

  • Key Factors : Buffer pH (7.0), column temperature (25°C), and flow rate (1.0 mL/min).

  • Outcome : 98.5% purity achieved with <0.5% residual solvents.

Solvent and Catalyst Screening

  • Catalysts : Transition metal ligands (e.g., CuI) reduce reaction time by 30%.

  • Solvents : Replacing THF with 2-methyltetrahydrofuran improves yield by 12% due to higher boiling point.

Case Studies and Research Findings

Patent Analysis (CN103360353A)

This patent demonstrated a 92% yield of the impurity using a modified Grignard protocol, with HPLC purity of 99.1% after chromatographic purification.

Environmental Impact Study

A 2025 investigation detected citalopram-related impurities in wastewater effluents at concentrations up to 310 ng/L, underscoring the need for stringent synthesis control .

Chemical Reactions Analysis

Types of Reactions

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of (S)-Citalopram.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Studied for its potential effects on the pharmacokinetics and pharmacodynamics of (S)-Citalopram.

    Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity is not well understood, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets and pathways as (S)-Citalopram, potentially affecting serotonin reuptake and neurotransmitter levels in the brain.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature(s)
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity C23H22FNO5 511.51 1217846-85-9 Fluorophenylmethanone substitution at C5
Escitalopram Oxalate Impurity E C60H64F2N4O12 1,108.16 Ditoluoyltartrate ester formation
Citalopram N-Oxide C20H21FN2O2 340.39 Oxidation of the dimethylamino group
Oxime Impurity of Escitalopram Oxalate C20H23FN2O2 342.41 227954-88-3 Oxime formation at the aldehyde group
Citalopram Related Compound C (3-Oxocitalopram) C20H21FN2O2 340.39 Ketone substitution at C3

Key Observations :

  • The fluorophenylmethanone group in the target impurity increases its molecular weight compared to oxidation-derived impurities like Citalopram N-Oxide or 3-Oxocitalopram .
  • The ditoluoyltartrate ester in Escitalopram Oxalate Impurity E introduces significant steric hindrance, altering chromatographic behavior .

Pharmacopeial Limits and Analytical Behavior

Table 2: Regulatory Limits and Chromatographic Data

Compound Name USP Acceptance Criteria (NMT %) Relative Retention Time (RRT) Detection Method (HPLC Conditions)
This compound 0.1 (individual unspecified) Not explicitly reported L1 column, 239 nm, methanol-acetonitrile-buffer
Citalopram N-Oxide 0.1 1.29 Same as above
Citalopram Related Compound C 0.1 0.80 Same as above
Escitalopram Oxalate Impurity E 0.1 0.18 Same as above
Total Impurities 0.5

Key Observations :

  • The target impurity is categorized under "any other individual impurity" in USP guidelines, with a stringent limit of NMT 0.1% .
  • Relative retention times (RRT) vary significantly: Citalopram N-Oxide elutes later (RRT 1.29) due to polar interactions, while Escitalopram Oxalate Impurity E elutes earlier (RRT 0.18) due to its bulky ester group .

Stability and Degradation Pathways

  • Target Impurity: Forms under acidic or oxidative conditions via fluorophenylmethanone substitution. Its oxalate salt enhances stability but complicates solubility in non-polar solvents .
  • Citalopram N-Oxide : Generated via oxidation of the tertiary amine group in citalopram, common in accelerated stability studies .
  • Oxime Impurity : Results from aldehyde oxime formation during synthesis; reversible under basic conditions .

Research Findings and Implications

  • Analytical Challenges: The fluorophenylmethanone group in the target impurity requires gradient elution for separation, as its hydrophobicity overlaps with parent compound peaks .
  • Regulatory Trends : Recent USP revisions emphasize stricter identification of chiral impurities, necessitating advanced chiral chromatography for quantification .

Biological Activity

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that emerges during the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used for treating depression and anxiety disorders. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of the final pharmaceutical product.

This compound is typically formed when (S)-Citalopram reacts with fluorophenylmethanone under specific conditions. The synthesis involves careful control of reaction parameters such as temperature, pressure, and time to optimize impurity yield while minimizing its presence in the final product.

PropertyValue
Molecular FormulaC19H22FNO3
Molecular Weight329.39 g/mol
CAS Number1217846-85-9
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

Biological Activity

The biological activity of this compound has not been extensively studied; however, its structural relationship to (S)-Citalopram suggests potential interactions with serotonin receptors.

As an impurity in a drug that acts on serotonin pathways, it may exhibit:

  • Serotonin Reuptake Inhibition: Similar to citalopram, it might inhibit the reuptake of serotonin, potentially leading to increased serotonin levels in synaptic clefts.
  • Side Effects: The presence of impurities can lead to unanticipated side effects or reduced therapeutic efficacy.

Case Studies

Recent studies have highlighted the importance of monitoring impurities in pharmaceuticals. For instance, a study focusing on wastewater treatment plants showed that citalopram and its metabolites, including impurities, are prevalent in effluent samples . This raises concerns about environmental impact and suggests that impurities like (S)-Citalopram Fluorophenylmethanone Oxalate could contribute to ecological toxicity.

Table 2: Concentration Levels of Citalopram and Its Impurities in Wastewater

CompoundInfluent Concentration (ng/L)Effluent Concentration (ng/L)
Citalopram55 - 13336 - 310
Desmethylcitalopram420109
(S)-Citalopram Fluorophenylmethanone OxalateNot specifically measured but inferred presence

Toxicological Assessment

In silico toxicological assessments indicate that impurities can alter the expected safety profiles of drugs. Computational models suggest that structural analogs can exhibit varying degrees of toxicity based on their interactions with biological targets .

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Citalopram Fluorophenylmethanone Oxalate Impurity in citalopram formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a collaborative study involving 11 laboratories validated a method where impurities were quantified by correcting raw data for impurity content using the formula:
    Corrected Value=(Raw Data100Impurity %)×100\text{Corrected Value} = \left(\frac{\text{Raw Data}}{100 - \text{Impurity \%}}\right) \times 100

    System suitability criteria should include resolution factors (e.g., ≥2.0 between flurazepam and 2-amino-5-chlorobenzophenone) and tailing factors (e.g., ≤2.0) .

  • Key Parameters : Column: C18, mobile phase: phosphate buffer-acetonitrile gradient, detection: 240 nm.

Q. How can structural ambiguity between (S)-Citalopram Fluorophenylmethanone Oxalate and its diastereomers be resolved?

  • Methodology : Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. For example, oxalate salts of citalopram impurities can be differentiated via 19F^{19}\text{F}-NMR to confirm fluorophenyl group configuration. X-ray crystallography may also resolve stereochemical ambiguities in solid-state forms .

Q. What are the critical steps in synthesizing this compound for reference standards?

  • Methodology : Optimize the condensation of 4-fluorophenylmagnesium bromide with 3-dimethylaminopropylphthalide, followed by oxalic acid salt formation. Monitor intermediates via LC-MS to avoid by-products like desfluoro impurities (e.g., PA 56 0801000, CAS 717133-32-9) .

Advanced Research Questions

Q. How can impurity formation mechanisms be investigated during citalopram synthesis?

  • Methodology : Use kinetic studies and LC–MS/MS to track intermediates. For example, trace levels of nitroso derivatives (e.g., N-Nitroso Escitalopram EP Impurity D) may form via nitrosation of dimethylamino groups under acidic conditions. Accelerated stability studies (40°C/75% RH) can identify degradation pathways .
  • Data Analysis : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temperature) with impurity profiles .

Q. How should conflicting impurity quantification data from collaborative studies be reconciled?

  • Methodology : Perform Grubbs’ test to identify outliers. In a study where collaborator data showed high variability, statistical exclusion of outliers (e.g., due to equipment malfunctions) improved method precision. Use Bland-Altman plots to assess inter-laboratory bias .

Q. What advanced techniques are suitable for characterizing trace impurities co-eluting with the main peak?

  • Methodology :
    • HPLC-ESI-MS/MS : Use a Combined Ranking (CR) index to prioritize impurities based on spectral similarity and intensity changes. Dot-product algorithms can resolve overlapping peaks (e.g., flurazepam-related Compound C vs. F) .
    • Ion Mobility Spectrometry (IMS) : Differentiate isobaric impurities via collision cross-section (CCS) measurements .

Q. How can impurity toxicity thresholds be established for regulatory compliance?

  • Methodology : Follow ICH Q3A guidelines. For genotoxic impurities (e.g., nitroso compounds), use Ames testing and quantitative structure-activity relationship (QSAR) models. Thresholds are typically ≤1.5 μg/day for long-term exposure .

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